molecular formula C17H16N2O3 B14623179 N-(2-Amino-4-methylphenyl)-6-methoxy-1-benzofuran-2-carboxamide CAS No. 55066-05-2

N-(2-Amino-4-methylphenyl)-6-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B14623179
CAS No.: 55066-05-2
M. Wt: 296.32 g/mol
InChI Key: AGBCUOIVFJPCPJ-UHFFFAOYSA-N
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Description

N-(2-Amino-4-methylphenyl)-6-methoxy-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes an amino group, a methoxy group, and a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-4-methylphenyl)-6-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the methoxy group and the amino group. The final step involves the formation of the carboxamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often focus on minimizing waste and improving the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-4-methylphenyl)-6-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the methoxy group can introduce various functional groups, leading to a diverse range of compounds.

Scientific Research Applications

N-(2-Amino-4-methylphenyl)-6-methoxy-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Amino-4-methylphenyl)-6-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the benzofuran ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Amino-4-methylphenyl)-2-methylbenzamide
  • N-(2-Amino-4-methylphenyl)propanamide

Uniqueness

N-(2-Amino-4-methylphenyl)-6-methoxy-1-benzofuran-2-carboxamide is unique due to the presence of the benzofuran ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

55066-05-2

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

N-(2-amino-4-methylphenyl)-6-methoxy-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H16N2O3/c1-10-3-6-14(13(18)7-10)19-17(20)16-8-11-4-5-12(21-2)9-15(11)22-16/h3-9H,18H2,1-2H3,(H,19,20)

InChI Key

AGBCUOIVFJPCPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(O2)C=C(C=C3)OC)N

Origin of Product

United States

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